Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate
Description
Ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core with a chlorine substituent at the 5-position and an ethyl ester group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes such as HIV-1 reverse transcriptase and human dihydroorotate dehydrogenase (DHODH) . The chlorine atom enhances electrophilicity, facilitating further functionalization, while the ethyl ester group provides synthetic flexibility for hydrolysis or transesterification reactions .
Properties
IUPAC Name |
ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMVZZWMNLSJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the reaction of 5-chloropyrazole with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Targeting Protein Kinases
Research has indicated that pyrazolo[1,5-a]pyridine derivatives, including ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate, exhibit significant activity as inhibitors of receptor tyrosine kinases (RTKs) such as AXL and c-MET. These kinases are implicated in various cancers, including renal, ovarian, and lung cancers. The selective inhibition of these kinases can potentially lead to improved therapeutic strategies against tumors that exhibit resistance to conventional treatments .
Case Studies in Cancer Treatment
Several studies have documented the efficacy of pyrazolo[1,5-a]pyridine derivatives in preclinical models:
- Inhibition of AXL Signaling : A study highlighted the ability of these compounds to inhibit AXL signaling pathways, which are often upregulated in cancer cells, contributing to tumor growth and metastasis .
- c-MET Inhibition : Another research effort demonstrated that derivatives like this compound could effectively inhibit c-MET activity, leading to reduced cell proliferation in various cancer cell lines .
Enzymatic Inhibition
Antimicrobial and Antiviral Properties
The pyrazolo[1,5-a]pyridine scaffold has been explored for its potential antimicrobial and antiviral activities. This compound has shown promise as a selective inhibitor of certain enzymes involved in pathogen metabolism. For instance:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes critical for the survival of pathogenic bacteria and viruses, suggesting a role in developing new antimicrobial agents .
Synthesis and Functionalization
Synthetic Methodologies
The synthesis of this compound involves various innovative approaches that enhance its structural diversity and functional properties:
- Cyclocondensation Reactions : Recent methodologies utilize cyclocondensation reactions with 1,3-biselectrophilic compounds to synthesize pyrazolo[1,5-a]pyridine derivatives efficiently .
- Functionalization Techniques : Advances in functionalization techniques allow for the introduction of diverse substituents at various positions on the pyrazole ring. This flexibility can lead to compounds with tailored biological activities .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Pyrazolo[1,5-a]pyridine Core
2.1.1. Halogen Substituents
- 5-Chloro vs. 5-Bromo Derivatives :
- Ethyl 5-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2383558-35-6) exhibits enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the chloro analog due to bromine’s superior leaving-group ability. However, the chloro derivative offers better stability under acidic or oxidative conditions .
- Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (compound 13) demonstrates positional isomerism challenges, with synthesis yields dropping to 7% for the 4-bromo-6-methoxy isomer compared to 30% for the 6-bromo-4-methoxy variant, highlighting steric and electronic effects .
2.1.2. Methoxy and Methyl Substituents
- Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (compound 14) exhibits reduced synthesis yield (13%) versus the non-methylated counterpart, likely due to steric hindrance during cyclization .
Ester Group Modifications
- Ethyl vs. Methyl Esters :
- Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate () is synthesized in 67% yield via esterification of the corresponding acid, whereas ethyl esters generally require harsher conditions (e.g., reflux with dipotassium phosphate) for transesterification, achieving only 30% yield .
- Ethyl esters (e.g., Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate ) are more lipophilic (higher LogP) than methyl analogs, improving membrane permeability in biological assays .
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyridine vs. However, this modification reduces solubility compared to the pyridine-based analog .
- Thieno-Pyrimidine Hybrids: Ethyl 5-chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate (compound 9c) incorporates a sulfur atom, enhancing π-stacking interactions but requiring aggressive reagents like POCl3/PCl5 for synthesis, which may limit functional group tolerance .
Research Findings and Implications
- Synthetic Flexibility : The ethyl ester group enables straightforward hydrolysis to carboxylic acids (e.g., compound 17, 96% yield) or transesterification to methyl esters, though the latter is less efficient .
- Biological Relevance: Chlorine at the 5-position is critical for inhibiting DHODH, as removal (e.g., Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate) abolishes activity .
Biological Activity
Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 225.63 g/mol
- CAS Number : 1224944-77-7
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases. For instance, it targets Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the immune response .
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, which could be beneficial in cancer therapy .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Anticancer Effects
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 18 | Inhibition of proliferation |
These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.
Study on IRAK4 Inhibition
A study focused on the development of IRAK4 inhibitors highlighted the potential of this compound derivatives in treating inflammatory diseases. The derivatives exhibited significant selectivity and potency against IRAK4 with an IC50 value of approximately 110 nM, indicating their potential as therapeutic agents for conditions like rheumatoid arthritis and other inflammatory disorders .
Antitumor Activity Assessment
In another study assessing the antitumor activity of this compound, researchers reported that treatment with this compound led to a dose-dependent decrease in tumor size in xenograft models. The results showed a significant reduction in tumor growth compared to control groups, reinforcing the compound's potential as an anticancer agent .
Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry. Its derivatives are being explored for their therapeutic potential against various diseases, including cancer and inflammatory disorders.
Industrial Uses
Beyond its biological applications, this compound is also utilized in the synthesis of complex heterocyclic compounds that may have additional industrial applications.
Q & A
(Basic) What are the common synthetic routes for Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate?
The compound is synthesized via cyclization and chlorination reactions. A typical method involves refluxing precursor acids with POCl₃ and PCl₅ to introduce the chloro substituent, followed by purification using silica gel chromatography (petroleum ether:EtOAc mixtures) . Alternative routes include regioselective 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate, where substituent electronic/steric effects dictate product orientation .
(Basic) How is the compound purified and characterized post-synthesis?
Post-synthesis purification employs column chromatography with solvent gradients (e.g., 4:6 petroleum ether:EtOAc) to isolate high-purity fractions . Characterization combines 1H/13C NMR (for functional group analysis), mass spectrometry (for molecular weight confirmation), and X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions (e.g., triclinic P1 space group with α = 93.6°, β = 95.5°) .
(Advanced) What factors influence regioselectivity in reactions involving this compound?
Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) activate specific ring positions for nucleophilic/electrophilic attacks.
- Steric hindrance : Bulky substituents at the 5-position direct reactions to less hindered sites.
- Hydrogen bonding : Intramolecular interactions (e.g., C–H⋯N bonds) stabilize transition states, as observed in cycloaddition reactions .
(Advanced) How is computational modeling used to predict biological interactions?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking evaluates binding to targets like dihydroorotate dehydrogenase (DHODH), identifying key interactions (e.g., hydrogen bonds with catalytic residues) to guide structural optimization .
(Basic) What spectroscopic techniques confirm the compound’s structure?
- NMR : 1H NMR detects aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 1.3–1.5 ppm). 13C NMR confirms carbonyl (δ ~165 ppm) and pyridine carbons .
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C–Cl (~750 cm⁻¹) validate functional groups.
- X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å) and angles (e.g., N–C–C = 120°) .
(Advanced) What strategies optimize solubility and bioavailability for pharmacological studies?
- Functionalization : Introducing hydrophilic groups (e.g., -NH₂ via Boc protection/deprotection) enhances aqueous solubility .
- Prodrug design : Ester hydrolysis to carboxylic acids improves membrane permeability, while tert-butoxycarbonyl (Boc) groups enable controlled release in vivo .
(Basic) What are typical reaction conditions for modifying the ester group?
- Nucleophilic substitution : K₂CO₃ or NaH in DMF replaces the ethoxy group with amines or thiols.
- Reduction : LiAlH₄ converts the ester to a primary alcohol.
- Hydrolysis : NaOH/EtOH yields the carboxylic acid derivative for further coupling .
(Advanced) How does the chloro substituent affect electronic properties and reactivity?
The -Cl group:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
